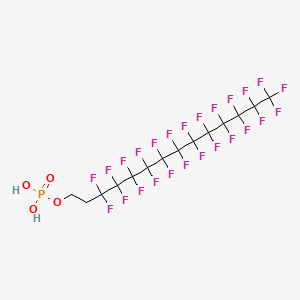

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate

Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate (hereafter referred to by its full systematic name) is a perfluorinated alkyl phosphate ester. Its structure comprises a 14-carbon tetradecyl chain with 25 fluorine atoms (pentacosafluoro) substituted at all positions except the terminal carbon, which is bonded to a dihydrogen phosphate group. This dense fluorination confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it relevant in applications such as surfactants, coatings, and firefighting foams .

Molecular Formula: C₁₄H₈F₂₅O₄P Molecular Weight: ~848.1 g/mol (calculated based on analogous compounds in ).

Properties

CAS No. |

57678-07-6 |

|---|---|

Molecular Formula |

C12F25CH2CH2OP(=O)(OH)2 C14H6F25O4P |

Molecular Weight |

744.13 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl dihydrogen phosphate |

InChI |

InChI=1S/C14H6F25O4P/c15-3(16,1-2-43-44(40,41)42)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1-2H2,(H2,40,41,42) |

InChI Key |

ROUGOWJCVFOXHO-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Electrochemical Fluorination (ECF) Followed by Phosphorylation

- Process : This traditional method involves electrochemical fluorination of a suitable hydrocarbon precursor (e.g., tetradecyl alcohol or tetradecyl halide) in anhydrous hydrogen fluoride (HF).

- Outcome : The hydrogen atoms on the alkyl chain are replaced by fluorine atoms, yielding a perfluorinated tetradecyl intermediate, typically as a mixture of linear and branched isomers.

- Phosphorylation : The perfluorinated alcohol or halide is then reacted with phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) under controlled conditions to introduce the dihydrogen phosphate group.

- Notes : ECF produces complex mixtures with some branched isomers and requires careful purification to isolate the desired linear perfluorotetradecyl phosphate.

Telomerization Followed by Functional Group Conversion

- Process : Telomerization polymerizes tetrafluoroethylene (TFE) with a functionalized telogen to produce linear perfluoroalkyl chains of defined length (usually even-numbered carbons).

- Intermediate : The telomeric perfluoroalkyl iodides or alcohols are isolated and then converted to phosphate esters by reaction with phosphorylating agents.

- Advantages : This method yields more uniform linear perfluoroalkyl chains with fewer branched isomers compared to ECF.

- Phosphorylation : Similar to ECF, phosphorylation is achieved using reagents like POCl3 or P2O5, sometimes via intermediate phosphoric acid derivatives.

Detailed Preparation Methodology

Starting Materials

| Starting Material | Description | Source/Preparation Method |

|---|---|---|

| Tetradecyl alcohol | 14-carbon linear alkyl alcohol | Commercial or synthesized precursor |

| Anhydrous hydrogen fluoride | Solvent and fluorinating agent for ECF | Industrial reagent |

| Phosphorus oxychloride (POCl3) | Phosphorylating agent | Commercial reagent |

| Tetrafluoroethylene (TFE) | Monomer for telomerization | Industrial feedstock |

Electrochemical Fluorination (ECF)

- The tetradecyl alcohol or tetradecyl sulfonyl fluoride is dissolved in anhydrous HF.

- Electrolysis is performed at controlled current and temperature to replace C-H bonds with C-F bonds.

- The reaction yields a mixture of perfluorotetradecyl derivatives with linear and branched isomers.

- The crude perfluorinated alcohol or halide is isolated by distillation or extraction.

Phosphorylation to Form Dihydrogen Phosphate Ester

- The perfluorinated tetradecyl intermediate is reacted with phosphorus oxychloride (POCl3) under anhydrous conditions.

- The reaction proceeds via nucleophilic substitution of the hydroxyl or halide group by the phosphate moiety.

- Hydrolysis of the intermediate chlorophosphate yields the dihydrogen phosphate ester.

- Purification is performed by crystallization or chromatography to obtain the pure 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl dihydrogen phosphate.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Electrochemical fluorination | Temperature: -20 to 0 °C | Current density and HF purity critical |

| Electrolysis time: several hours | Control to minimize branching | |

| Phosphorylation | Solvent: anhydrous solvent (e.g., dichloromethane) | Slow addition of POCl3, inert atmosphere |

| Temperature: 0 to 50 °C | Reaction monitored by NMR or IR spectroscopy | |

| Hydrolysis | Controlled addition of water | Converts chlorophosphate intermediate to dihydrogen phosphate |

Analytical Characterization and Purity Assessment

- NMR Spectroscopy : ^19F NMR to confirm perfluorination pattern; ^31P NMR to verify phosphate group.

- Mass Spectrometry : Molecular ion peak consistent with C14F25O4P.

- Infrared Spectroscopy (IR) : Characteristic P=O and P–OH stretching bands.

- Chromatography : HPLC or preparative TLC for purity and isomer separation.

Summary Table of Preparation Routes

| Method | Advantages | Disadvantages | Typical Yield | Purity & Isomer Control |

|---|---|---|---|---|

| Electrochemical Fluorination + Phosphorylation | Established industrial method; scalable | Mixture of isomers; requires purification | Moderate (50-70%) | Moderate, branched isomers present |

| Telomerization + Phosphorylation | More uniform linear chains; better isomer control | More complex synthesis; limited scalability | Higher (70-85%) | High purity, mostly linear isomers |

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can lead to the formation of partially fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Perfluorinated carboxylic acids.

Reduction: Partially fluorinated alcohols.

Substitution: Various substituted organophosphates.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in emulsion polymerization processes.

Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.

Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced bioavailability.

Industry: Utilized in the production of non-stick coatings and water-repellent materials.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate is primarily attributed to its highly fluorinated structure. The perfluorinated carbon chain imparts hydrophobic and lipophobic properties, allowing the compound to interact with various molecular targets. In biological systems, it can modulate membrane fluidity and permeability, influencing cellular processes and drug delivery pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the per- and polyfluoroalkyl substance (PFAS) family, characterized by strong carbon-fluorine bonds. Below is a comparative analysis with structurally analogous compounds:

Structural Analogues

Functional Group Variations

- Phosphate Esters vs. Carboxylic Acids: Compared to perfluorotridecanoic acid (C₁₃HF₂₅O₂, ), the phosphate group in the target compound enhances polarity and chelation capacity, enabling use in metal surface treatments.

- Salt Forms : The diammonium salt in demonstrates improved aqueous solubility compared to the neutral dihydrogen phosphate form, highlighting the role of counterions in modulating physicochemical behavior.

Environmental and Toxicological Considerations

- Persistence : All PFAS derivatives, including the target compound, exhibit environmental persistence. The hydroxylated variant (CAS 94200-42-7) may degrade slightly faster due to the reactive hydroxyl group .

- Toxicity Data: Limited ecotoxicological data are available for the target compound, but structurally similar PFAS (e.g., perfluorooctanesulfonic acid, PFOS) are linked to hepatotoxicity and endocrine disruption .

Research Findings and Data Gaps

- Synthesis : The target compound is synthesized via phosphorylation of the corresponding perfluorinated alcohol (CAS 39239-77-5) .

- Applications : Used in firefighting foams for its film-forming properties and in semiconductor manufacturing as a anti-reflective coating .

- Data Gaps : Molecular weight, exact melting point, and acute toxicity data remain unverified in public databases (e.g., PubChem, ).

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate (PF-TDP) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of PF-TDP based on available research findings and case studies.

PF-TDP belongs to a class of compounds known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These compounds are resistant to degradation in the environment and can bioaccumulate in living organisms. The structural complexity of PF-TDP contributes to its unique interactions within biological systems.

The biological activity of PF-TDP can be attributed to its ability to interact with various cellular systems. Research indicates that PFAS can influence cellular signaling pathways and gene expression. The following mechanisms have been identified:

- Endocrine Disruption : PFAS are known to disrupt endocrine functions by interfering with hormone signaling pathways. Studies have shown that exposure to PFAS can lead to alterations in thyroid hormone levels and reproductive hormones .

- Immune Response Modulation : Epidemiological studies suggest that PFAS exposure may impair immune function. This includes reduced vaccine response and increased susceptibility to infections .

- Cytotoxic Effects : Some studies indicate that PFAS may induce cytotoxicity in various cell types through oxidative stress mechanisms .

Toxicological Data

Toxicological assessments have revealed several endpoints related to the biological activity of PF-TDP:

Case Study 1: Immune System Impact

A study conducted on exposed populations revealed a significant correlation between PFAS levels in blood and reduced antibody responses following vaccination. This suggests that PF-TDP may compromise immune function in humans .

Case Study 2: Endocrine Disruption

Research involving animal models demonstrated that exposure to PF-TDP resulted in altered thyroid hormone levels. The findings indicate potential risks for developmental and reproductive health due to endocrine disruption caused by this compound .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl dihydrogen phosphate, and how can structural purity be validated?

- Synthesis : Use stepwise fluorination of tetradecyl precursors via radical telomerization, employing perfluoroalkyl iodides as intermediates (common in perfluorinated compound synthesis) . Post-fluorination, introduce the dihydrogen phosphate group via phosphorylation with phosphorus oxychloride (POCl₃) under anhydrous conditions.

- Characterization : Validate purity using:

- 19F NMR : To confirm fluorination pattern and absence of unreacted intermediates .

- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₅H₈F₂₅O₅P, theoretical ~984 g/mol) .

- FTIR : Identify P=O (1250–1300 cm⁻¹) and P-O-H (2700–3200 cm⁻¹) stretches .

Q. How can researchers distinguish this compound from structurally similar perfluorinated phosphate esters (e.g., tetracosafluoro derivatives)?

- Analytical Differentiation :

- Chromatography (HPLC/UPLC) : Use a C18 column with a methanol/water gradient (80:20 to 95:5) to separate based on chain length and fluorine content .

- X-ray Crystallography : Resolve structural ambiguities (e.g., trifluoromethyl substitutions vs. linear perfluoroalkyl chains) .

Q. What are the critical stability considerations for handling and storing this compound?

- Storage : Keep in inert, fluoropolymer-lined containers at –20°C to prevent hydrolysis of the phosphate ester group .

- Stability Tests : Monitor degradation via:

- pH-Dependent Hydrolysis : Incubate in buffered solutions (pH 4–9) and track phosphate release using ion chromatography .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

Advanced Research Questions

Q. How can experimental design address contradictions in reported environmental persistence data for perfluorinated phosphate esters?

- Controlled Degradation Studies :

- Soil/Water Microcosms : Compare degradation half-lives (t₁/₂) under varying redox conditions (aerobic vs. anaerobic) .

- Advanced Analytics : Use LC-QTOF-MS to detect trace degradation products (e.g., perfluorinated carboxylic acids) .

Q. What strategies resolve discrepancies in membrane permeation data for this compound in separation technologies?

- Methodological Refinement :

- Membrane Fabrication : Test fluoropolymer (e.g., PVDF) vs. ceramic membranes under standardized pressures (1–10 bar) .

- Permeation Metrics : Use fluorescent tagging (e.g., BODIPY fluorophores) to visualize transport dynamics via confocal microscopy .

Q. How can computational tools enhance the study of this compound’s interactions with biological systems?

- Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions to predict bioaccumulation potential .

- Toxicogenomics : Integrate RNA-seq data from in vitro assays (e.g., hepatocyte cultures) to map stress-response pathways .

- Validation : Compare computational predictions with in vivo toxicokinetics in model organisms (e.g., zebrafish) .

Q. What advanced techniques elucidate the compound’s role in self-assembled monolayers (SAMs)?

- Surface Analysis :

- XPS : Quantify fluorine content (F1s peak ~689 eV) and phosphate group oxidation states .

- AFM : Measure monolayer thickness and defect density .

- Application Testing : Evaluate SAM performance in anti-fouling coatings using marine biofilm assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.